molecular formula C19H21ClN2O3S B6571336 2-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946225-24-7

2-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B6571336
CAS No.: 946225-24-7
M. Wt: 392.9 g/mol
InChI Key: PAQFCHPIFQUEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic organic compound notable for its chemical versatility and potential applications across various fields, including chemistry, biology, medicine, and industrial sectors. This compound is characterized by its benzamide and quinolinyl moieties, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide generally involves the following steps:

  • Formation of the Tetrahydroquinoline Core: : Starting with an appropriate precursor, the tetrahydroquinoline core is synthesized through a series of reactions such as cyclization, reduction, and sulfonylation.

  • Introduction of the Benzamide Group: : The resulting tetrahydroquinoline intermediate is then treated with 2-chlorobenzoyl chloride in the presence of a base to form the benzamide linkage.

  • Purification: : The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound would involve scaled-up versions of the above methods, with optimizations for yield, cost, and environmental considerations. Techniques like continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially converting sulfonyl or quinoline moieties.

  • Reduction: : Reduction reactions may target specific functional groups, such as converting the sulfone group back to a sulfide.

  • Substitution: : Nucleophilic substitution reactions can modify the chlorine atom, introducing various substituents.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Hydrogen gas, palladium on carbon, lithium aluminum hydride.

  • Substitution: : Sodium methoxide, potassium thiocyanate.

Major Products Formed

The primary products of these reactions will vary, forming different derivatives like sulfoxides, sulfides, substituted benzamides, and quinolines.

Scientific Research Applications

2-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has found applications in:

  • Chemistry: : As a reagent in organic synthesis and catalysis studies.

  • Biology: : Investigating its interactions with biological macromolecules and potential as a bioactive compound.

  • Medicine: : Exploring its pharmacological properties, including potential therapeutic effects and mechanisms of action.

  • Industry: : Utilized in the development of advanced materials and industrial catalysts.

Mechanism of Action

The compound’s mechanism of action is largely dependent on its interaction with specific molecular targets. It may interact with enzymes, receptors, or other proteins, influencing biological pathways such as signal transduction or metabolic processes. The presence of the benzamide and quinolinyl groups suggests potential interactions with DNA or proteins, possibly affecting transcriptional or translational mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • **1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

  • **2-chloro-N-[1-(butane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

  • **N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Uniqueness

The uniqueness of 2-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide lies in its specific chemical structure, combining both the 2-chlorobenzamide and propane sulfonyl-tetrahydroquinoline frameworks. This combination confers distinctive chemical reactivity and biological activity, differentiating it from structurally similar compounds.

Properties

IUPAC Name

2-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-2-12-26(24,25)22-11-5-6-14-9-10-15(13-18(14)22)21-19(23)16-7-3-4-8-17(16)20/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQFCHPIFQUEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.